molecular formula C7H11N B1602888 3-Ethynylpiperidine CAS No. 794533-54-3

3-Ethynylpiperidine

Cat. No. B1602888
M. Wt: 109.17 g/mol
InChI Key: PJNBXBSBAMXYKY-UHFFFAOYSA-N
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Description

3-Ethynylpiperidine is a synthetic compound with the molecular formula C7H11N . It also exists in the form of hydrochloride with the molecular formula C7H12ClN .


Molecular Structure Analysis

The InChI code for 3-Ethynylpiperidine is 1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2 . This indicates that the molecule consists of a piperidine ring with an ethynyl group attached to the third carbon atom.


Physical And Chemical Properties Analysis

3-Ethynylpiperidine has a molecular weight of 109.17 . The hydrochloride form has a molecular weight of 145.63 . to 95% . It is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Properties

A study by Yu et al. (2009) developed a methodology to synthesize alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols. These compounds displayed a range of biological activities, including analgesic, anti-bacterial, anti-spasmodic, and anti-allergic properties, with low toxicity. Notably, several ethynyl-substituted agents exhibited significant analgesic activity, and some compounds showed moderate anti-bacterial action against various bacterial strains. Interestingly, the absence of the ethynyl ether group in several ethers resulted in no anti-bacterial activity, indicating the importance of this group in the compound's pharmacological profile (Yu et al., 2009).

Antitumor Mechanisms

Tabata et al. (1997) explored the anti-tumor action of 3'-ethynyluridine and 3'-ethynylcytidine. They established that these compounds, when phosphorylated, could inhibit RNA synthesis by human RNA polymerase II. The research suggested that these derivatives might be potent inhibitors of RNA synthesis, with potential implications for cancer treatment (Tabata et al., 1997).

Molecular Diode and Nano-Actuator Applications

Derosa, Guda, and Seminario (2003) described the use of a molecule containing an ethynyl group in the development of a programmable molecular diode. This diode exhibits charge-induced conformational switching and rectifying behavior, suggesting potential applications in memory devices and nano-actuators controlled by an external field (Derosa, Guda, & Seminario, 2003).

DNA Labeling and Metabolic Studies

Neef and Luedtke (2011) synthesized a family of arabinofuranosyl-ethynyluracil derivatives for DNA labeling. These derivatives exhibited minimal impact on genome function, making them suitable for studies requiring long-term cell survival and deep-tissue imaging. This research highlights the use of ethynyl derivatives in biotechnology and drug discovery (Neef & Luedtke, 2011).

Safety And Hazards

The safety information for 3-Ethynylpiperidine hydrochloride indicates that it should be handled with care. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNBXBSBAMXYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620880
Record name 3-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylpiperidine

CAS RN

794533-54-3
Record name 3-Ethynylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Potowski, R Lüttig, A Vakalopoulos… - Organic …, 2021 - ACS Publications
DNA-encoded libraries designed around heterocyclic scaffolds have proven highly productive in target-based screening. Here, we show the synthesis of imidazopyridines on a …
Number of citations: 11 pubs.acs.org
ML Gaur, PP Hankare, KM Garadkar, IS Mulla… - New Journal of …, 2013 - ssokool.com
… The films were characterized using X-ray diffraction,3-Ethynylpiperidine hydrochloride, photoluminescence, electrical conductivity, scanning electron microscopy and EDS techniques. …
Number of citations: 0 ssokool.com
D Zhang, P Li, Y Gao, Y Song, Y Zhu, H Su… - Journal of Medicinal …, 2021 - ACS Publications
BCR-ABL kinase inhibition is an effective strategy for the treatment of chronic myeloid leukemia (CML). Herein, we report compound 3a-P1, bearing a difluoro-indene scaffold, as a …
Number of citations: 5 pubs.acs.org
SW Hsu, HY Cheng, AC Huang, TL Ho… - European Journal of …, 2014 - Wiley Online Library
The total synthesis of quebrachamine was achieved through the macrolactamization of cis‐2‐alkenylated indole 17, which was prepared by a Sonogashira reaction between indole 5b …
CP Kordik, C Luo, M Gutherman, AH Vaidya… - Bioorganic & medicinal …, 2006 - Elsevier
… Copper- and palladium-mediated coupling 7 of 3-ethynylpiperidine provided 7, which was converted to amide targets first by base-mediated hydrolysis of the ester to form 8 followed by …
Number of citations: 10 www.sciencedirect.com

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